

In-Depth Technical Guide: 2-Fluoro-6-methoxyphenol (CAS 73943-41-6)

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Compound of Interest

Compound Name: 2-Fluoro-6-methoxyphenol

Cat. No.: B1301868

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-methoxyphenol is a halogenated aromatic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to the phenolic hydroxyl group, imparts specific physicochemical properties that are of interest in the design of bioactive molecules. This technical guide provides a comprehensive overview of the available data on **2-Fluoro-6-methoxyphenol**, including its properties, a key application in the synthesis of Transient Receptor Potential Vanilloid 1 (TRPV1) modulators, and relevant experimental details.

Physicochemical and Safety Data

A summary of the key physicochemical properties of **2-Fluoro-6-methoxyphenol** is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.

Table 1: Physicochemical Properties of **2-Fluoro-6-methoxyphenol**

Property	Value	Reference
CAS Number	73943-41-6	[1]
Molecular Formula	C ₇ H ₇ FO ₂	[1]
Molecular Weight	142.13 g/mol	[1]
Appearance	Clear colorless to yellow liquid	[2]
Boiling Point	130-131 °C at 36 mmHg	[1]
Density	1.23 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.52	[1]

Safety and handling are critical considerations when working with any chemical substance. Table 2 outlines the available safety information for **2-Fluoro-6-methoxyphenol**.

Table 2: Safety Information for **2-Fluoro-6-methoxyphenol**

Hazard Statement	Precautionary Statement	Signal Word	Hazard Classifications
H315: Causes skin irritation	P261, P264, P271, P280, P302+P352, P305+P351+P338	Warning	Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
H319: Causes serious eye irritation			
H335: May cause respiratory irritation			

Spectroscopic Data

Detailed spectroscopic data is fundamental for the unambiguous identification and characterization of a chemical compound. While comprehensive, publicly available spectra for **2-Fluoro-6-methoxyphenol** are limited, Table 3 provides a summary of expected and reported spectroscopic information.

Table 3: Spectroscopic Data for **2-Fluoro-6-methoxyphenol**

Spectroscopic Technique	Data (Predicted/Reported)
¹ H NMR	Expected signals for aromatic protons (multiplets), a methoxy group (singlet), and a hydroxyl proton (broad singlet). The fluorine atom will cause splitting of adjacent proton signals.
¹³ C NMR	Expected signals for aromatic carbons (some showing C-F coupling), a methoxy carbon, and carbons bearing the hydroxyl and fluoro groups.
Infrared (IR) Spectroscopy	Expected characteristic peaks for O-H stretching (broad), C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-O and C-F stretching.
Mass Spectrometry (MS)	Molecular ion peak (M ⁺) expected at m/z = 142.13. Fragmentation patterns would likely involve the loss of a methyl group (-CH ₃) or a formyl group (-CHO).

Note: Experimentally obtained spectra are recommended for definitive structural confirmation.

Synthesis

A specific, detailed, and publicly citable experimental protocol for the synthesis of **2-Fluoro-6-methoxyphenol** is not readily available in the searched literature. However, general synthetic strategies for fluorinated and methoxylated phenols suggest potential routes such as the fluorination of guaiacol (2-methoxyphenol) or the methoxylation of 2-fluorophenol. These would require careful optimization of reaction conditions and purification procedures.

Applications in Drug Discovery: Synthesis of Resiniferatoxin Analogs

A significant application of **2-Fluoro-6-methoxyphenol** is its use as a starting material in the synthesis of 5'-halogenated resiniferatoxin (RTX) analogs.[3] These analogs are potent ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain perception. The modulation of TRPV1 activity is a key area of research for the development of novel analgesics.

Experimental Protocol: Synthesis of 3-Fluoro-4-hydroxy-5-methoxy-benzaldehyde

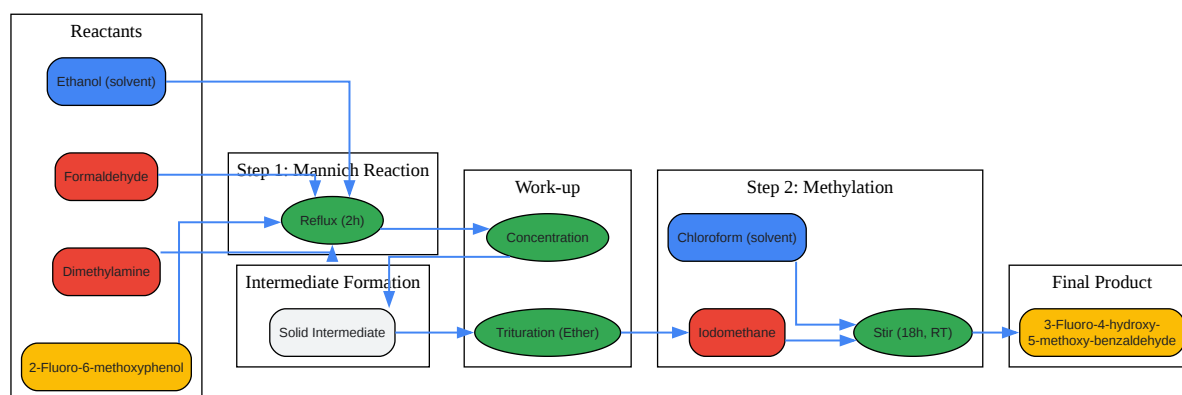
The following protocol describes the use of **2-Fluoro-6-methoxyphenol** in a Mannich-type formylation reaction to produce 3-Fluoro-4-hydroxy-5-methoxy-benzaldehyde, a key intermediate for the synthesis of 5'-halogenated resiniferatoxin analogs.

Experimental Procedure:

- A solution of 40% dimethylamine (1.6 mL, 12.4 mmol) and 37% formaldehyde (0.92 mL, 12.4 mmol) in ethanol (20 mL) is prepared.
- **2-Fluoro-6-methoxyphenol** (1.00 g, 6.8 mmol) is added to this solution.
- The reaction mixture is refluxed for 2 hours.
- After cooling to room temperature, the mixture is concentrated in vacuo to yield a solid.
- The solid is triturated with ether, and the solvent is subsequently removed under vacuum.
- The resulting product is dissolved in chloroform (20 mL), and iodomethane (4.0 mL, 64.2 mmol) is added.
- The reaction mixture is stirred for 18 hours at room temperature and then filtered to yield the desired product, 3-Fluoro-4-hydroxy-5-methoxy-benzaldehyde.

Workflow for the Synthesis of a Key Intermediate

The following diagram illustrates the workflow for the synthesis of 3-Fluoro-4-hydroxy-5-methoxy-benzaldehyde from **2-Fluoro-6-methoxyphenol**.



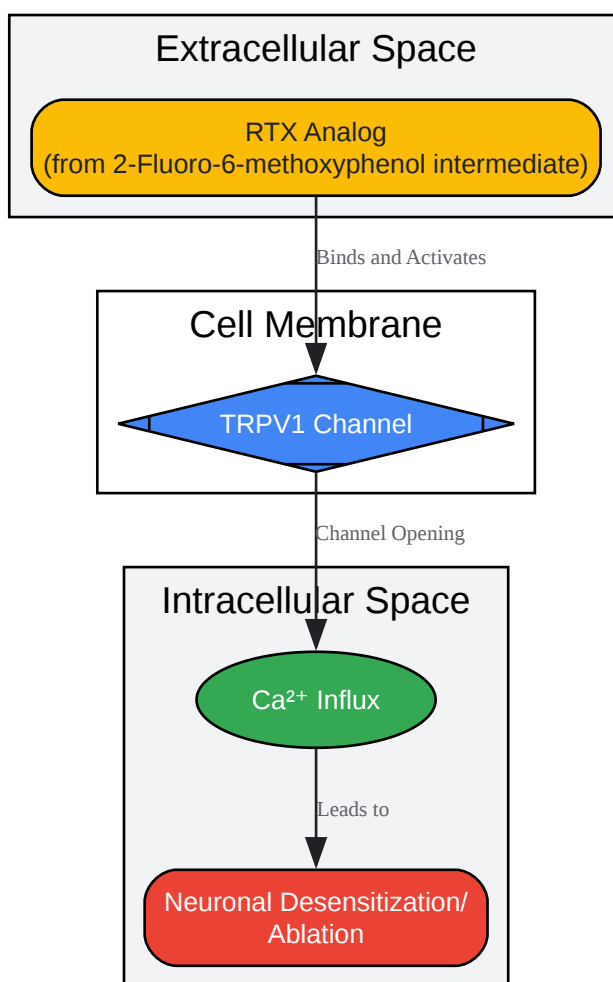
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Caption: Synthetic workflow for 3-Fluoro-4-hydroxy-5-methoxy-benzaldehyde.

Mechanism of Action of Resiniferatoxin Analogs on TRPV1

Resiniferatoxin and its analogs, synthesized using intermediates derived from **2-Fluoro-6-methoxyphenol**, exert their effects by potently activating the TRPV1 channel. Prolonged activation of TRPV1 leads to a large influx of calcium ions (Ca^{2+}), which in turn triggers a cascade of intracellular events. This ultimately results in the desensitization and, in some cases, the selective ablation of TRPV1-expressing sensory neurons. This "molecular scalpel" effect is the basis for their investigation as long-lasting analgesics for chronic pain conditions.

The following diagram illustrates the simplified signaling pathway of RTX analog-induced neuronal desensitization via TRPV1 activation.



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Caption: RTX analog-induced neuronal desensitization via TRPV1.

Conclusion

2-Fluoro-6-methoxyphenol is a valuable reagent in synthetic and medicinal chemistry, particularly for the development of potent TRPV1 modulators. While detailed synthetic protocols for its preparation and comprehensive spectroscopic data are not widely available in the public domain, its utility as a precursor for complex molecules is well-documented. Further research into the synthesis and reactivity of this compound could open new avenues for its application in drug discovery and development. Researchers and scientists are encouraged to perform their own analytical characterization to confirm the identity and purity of this compound before use.

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